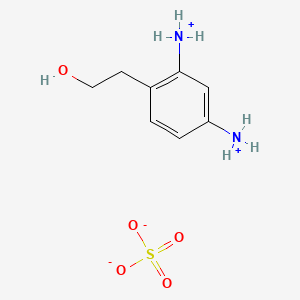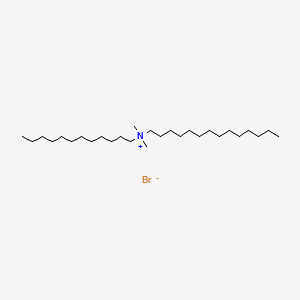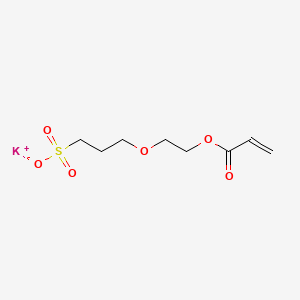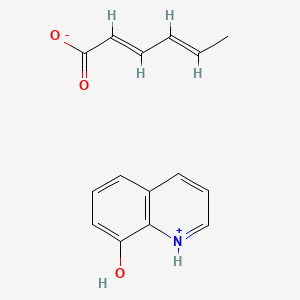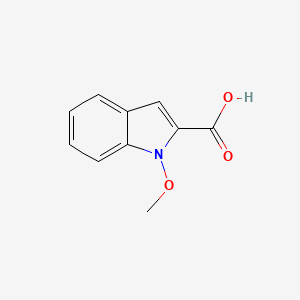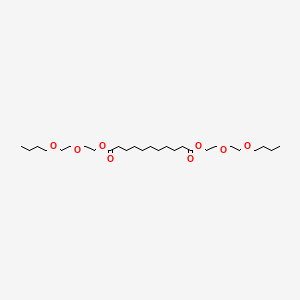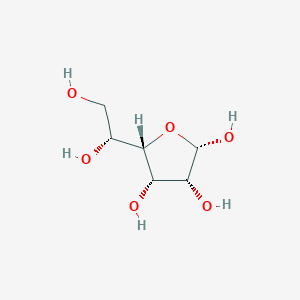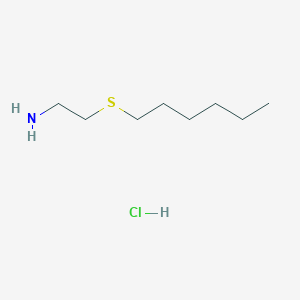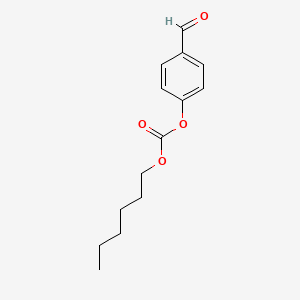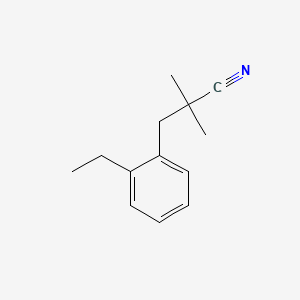![molecular formula C24H44O5 B12661390 [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate CAS No. 93820-23-6](/img/structure/B12661390.png)
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate is a complex organic compound characterized by its unique furan-based structure
Preparation Methods
The synthesis of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate involves several steps. One common method includes the reaction of hexahydrofuro[3,2-b]furan derivatives with specific reagents under controlled conditions. For instance, the treatment of hexahydrofuro[3,2-b]furan derivatives with benzoyl chloride in pyridine, followed by catalytic amounts of p-toluenesulfonic acid in 1,1,2,2-tetrachloroethane at reflux, can yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it can serve as a probe for studying enzyme mechanisms and metabolic pathwaysAdditionally, it is used in the industry for the production of various chemical products .
Mechanism of Action
The mechanism of action of [(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate can be compared with other similar compounds, such as [(3R,3aR,6S,6aR)-3,6-dihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one] and [(3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl dioctanoate]. These compounds share a similar furan-based structure but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties .
Properties
CAS No. |
93820-23-6 |
|---|---|
Molecular Formula |
C24H44O5 |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
[(3R,3aR,6S,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 16-methylheptadecanoate |
InChI |
InChI=1S/C24H44O5/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(26)29-21-18-28-23-20(25)17-27-24(21)23/h19-21,23-25H,3-18H2,1-2H3/t20-,21+,23-,24-/m1/s1 |
InChI Key |
IIIMZCWRDUOXSI-CBJLPSGESA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)O[C@H]1CO[C@H]2[C@@H]1OC[C@H]2O |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)OC1COC2C1OCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



